molecular formula C11H5F4N3O4 B176444 1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester CAS No. 199734-70-8

1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester

Cat. No.: B176444
CAS No.: 199734-70-8
M. Wt: 319.17 g/mol
InChI Key: YCPHYOBSBOVNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester involves several steps, starting from the preparation of the imidazole ring. The synthetic route typically includes the following steps:

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, nucleophiles such as amines, and acids or bases for hydrolysis.

Scientific Research Applications

1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester can be compared with other imidazole derivatives such as:

    1H-Imidazole-1-acetic acid: Lacks the nitro and fluorine groups, making it less reactive.

    2-Nitroimidazole: Contains the nitro group but lacks the acetic acid and fluorine groups.

    2,3,5,6-Tetrafluorophenyl imidazole: Contains the fluorine groups but lacks the nitro and acetic acid groups.

The unique combination of the nitro, acetic acid, and fluorine groups in this compound makes it a versatile compound with distinct properties and applications.

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 2-(2-nitroimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F4N3O4/c12-5-3-6(13)9(15)10(8(5)14)22-7(19)4-17-2-1-16-11(17)18(20)21/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPHYOBSBOVNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)OC2=C(C(=CC(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466678
Record name 1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199734-70-8
Record name 1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.